molecular formula C11H9ClN4O2S B8343725 2-(Benzylthio)-6-chloro-5-nitropyrimidin-4-amine

2-(Benzylthio)-6-chloro-5-nitropyrimidin-4-amine

Cat. No.: B8343725
M. Wt: 296.73 g/mol
InChI Key: TWTMMICMISMLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylthio)-6-chloro-5-nitropyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with chlorine, nitro, and phenylmethylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-6-chloro-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by chlorination and thiolation reactions. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-6-chloro-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-chloro-5-amino-2-[(phenylmethyl)thio]-4-pyrimidinamine.

Scientific Research Applications

2-(Benzylthio)-6-chloro-5-nitropyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-6-chloro-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-nitro-2-phenyl-4-pyrimidinamine
  • 6-Chloro-5-nitro-2-methyl-4-pyrimidinamine
  • 6-Chloro-5-nitro-2-[(phenylmethyl)thio]-4-pyrimidinol

Uniqueness

2-(Benzylthio)-6-chloro-5-nitropyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H9ClN4O2S

Molecular Weight

296.73 g/mol

IUPAC Name

2-benzylsulfanyl-6-chloro-5-nitropyrimidin-4-amine

InChI

InChI=1S/C11H9ClN4O2S/c12-9-8(16(17)18)10(13)15-11(14-9)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,13,14,15)

InChI Key

TWTMMICMISMLKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=C(C(=N2)Cl)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ammonia solution (14 ml, 0.5 M in dioxane) was added dropwise to a solution of the product of example 2, step (c) (2.0 g) and diisopropylethylamine (3.31 ml) in THF (100 ml) over a 1 h period at RT. After stirring for a further 1 h the reaction was concentrated in vacuo onto silica and purified by column chromatography using 9:1 then 4:1 isohexane/ethyl acetate as eluent to yield the subtitled product as a yellow solid (980 mg, 52%).
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.31 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
52%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.